tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate typically involves the reaction of a pyrrolo[2,3-c]pyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce pyrrolo[2,3-c]pyridine derivatives with different functional groups .
Scientific Research Applications
tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate
- tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
Uniqueness
tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate is unique due to its specific structural features and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl N-(1H-pyrrolo[2,3-c]pyridin-5-ylmethyl)carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-7-10-6-9-4-5-14-11(9)8-15-10/h4-6,8,14H,7H2,1-3H3,(H,16,17) |
InChI Key |
IHJCOEPANAUXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
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